molecular formula C8H8BrNO2 B145958 4-Nitrophenethyl bromide CAS No. 5339-26-4

4-Nitrophenethyl bromide

Cat. No.: B145958
CAS No.: 5339-26-4
M. Wt: 230.06 g/mol
InChI Key: NTURQZFFJDCTMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

The primary target of 4-Nitrophenethyl bromide is the theta class glutathione transferase (GSTT-1) . Glutathione S-transferases (GSTs) are enzymes that play a crucial role in cellular detoxification. They catalyze the conjugation of the reduced form of glutathione (GSH) to xenobiotic substrates for the purpose of detoxification .

Mode of Action

This compound acts as an electrophile . It accepts a lone pair of electrons from one of the nitrogen atoms in the polyazamacrocycle . This compound is used as a substrate and activator for GSTT-1 . It activates the human theta-class glutathione transferase T1-1 enzyme .

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the glutathione metabolic pathway . This compound’s interaction with GSTT-1 influences the activity of this enzyme, thereby affecting the conjugation of GSH to xenobiotic substrates. The downstream effects of this interaction can influence the body’s ability to detoxify various foreign compounds .

Pharmacokinetics

Given its role as a substrate and activator for gstt-1, it can be inferred that this compound is likely absorbed and distributed in the body where gstt-1 is present, metabolized by gstt-1, and excreted following conjugation with gsh .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the modulation of GSTT-1 activity . By acting as a substrate and activator for GSTT-1, this compound can influence the rate at which GSH is conjugated to xenobiotic substrates, thereby affecting the body’s ability to detoxify these substances .

Preparation Methods

4-Nitrophenethyl bromide can be synthesized through a nitration reaction of phenethyl bromide. The process involves the use of acetic acid, acetic anhydride, and fuming nitric acid as nitrating agents . The reaction is typically conducted at a controlled temperature of -5°C, with a reaction time of 4 hours. The yield of this compound under these conditions is approximately 69.2% .

Chemical Reactions Analysis

4-Nitrophenethyl bromide undergoes various types of chemical reactions, including:

Comparison with Similar Compounds

Properties

IUPAC Name

1-(2-bromoethyl)-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c9-6-5-7-1-3-8(4-2-7)10(11)12/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTURQZFFJDCTMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCBr)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90201549
Record name 4-Nitrophenethyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90201549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5339-26-4
Record name 4-Nitrophenethyl bromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5339-26-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Nitrophenethyl bromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005339264
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2-Bromoethyl)-4-nitrobenzene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100730
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(2-Bromoethyl)-4-nitrobenzene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3493
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Nitrophenethyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90201549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-nitrophenethyl bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.883
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Nitrophenethyl bromide
Reactant of Route 2
Reactant of Route 2
4-Nitrophenethyl bromide
Reactant of Route 3
4-Nitrophenethyl bromide
Reactant of Route 4
Reactant of Route 4
4-Nitrophenethyl bromide
Reactant of Route 5
Reactant of Route 5
4-Nitrophenethyl bromide
Reactant of Route 6
Reactant of Route 6
4-Nitrophenethyl bromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.